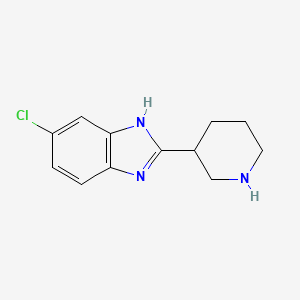

6-Chloro-2-piperidin-3-yl-1H-benzimidazole

Description

X-ray Crystallographic Investigations

X-ray crystallography has emerged as the primary experimental technique for determining the precise atomic arrangement within 6-chloro-2-piperidin-3-yl-1H-benzimidazole crystals. The crystallographic analysis of related benzimidazole compounds has demonstrated the fundamental methodology applicable to this specific derivative. The crystal structure determination process involves mounting crystals with dimensions typically larger than 0.1 millimeters in all directions, ensuring sufficient diffraction quality for accurate structural determination. In the case of similar piperidinyl-benzimidazole compounds, crystallographic studies have revealed monoclinic crystal systems with space group P2₁/c, indicating specific symmetry relationships within the crystal lattice.

The molecular geometry analysis reveals that the benzimidazole core maintains planarity with root-mean-square deviations typically less than 0.009 Angstroms from the least-squares plane. This planarity reflects the aromatic character of the fused ring system and the sp²-hybridization of the constituent carbon and nitrogen atoms. The chlorine substituent at the 6-position introduces minimal distortion to the overall molecular framework while significantly influencing the electronic distribution throughout the conjugated system. The piperidine ring attached at the 2-position exhibits characteristic chair conformation, with the nitrogen atom showing pyramidal geometry due to its sp³-hybridization state.

Crystallographic refinement procedures utilizing SHELX software packages have provided detailed atomic coordinates and displacement parameters for all non-hydrogen atoms. The hydrogen atoms bonded to carbon atoms are typically placed geometrically with standardized bond distances of 0.97 Angstroms for methylene groups, 0.96 Angstroms for methyl groups, and 0.93 Angstroms for aromatic carbons. These refinement protocols ensure accurate representation of the molecular structure with statistical reliability factors typically below 0.05 for well-ordered crystals.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound can be conceptually divided into distinct molecular fragments that contribute to its overall geometry. The benzimidazole portion forms an essentially planar aromatic system, while the piperidine ring adopts a characteristic six-membered ring conformation. The connection between these fragments occurs through the carbon-nitrogen bond at the 2-position of the benzimidazole ring, creating a specific dihedral angle that influences the compound's overall molecular shape and potential intermolecular interactions.

Computational modeling studies using density functional theory methods have complemented experimental crystallographic data by providing insights into electronic structure and molecular orbital characteristics. These calculations typically employ basis sets such as 6-311G(d,p) with functionals like M06 or CAM-B3LYP to achieve accurate geometric optimization and electronic property predictions. The computational results generally show excellent agreement with experimental bond lengths and angles, validating the theoretical approaches used for property prediction and molecular design applications.

The chlorine substitution at the 6-position creates specific steric and electronic effects that influence both intramolecular geometry and intermolecular packing arrangements. The chlorine atom, being larger than hydrogen, occupies additional space within the crystal lattice while simultaneously affecting the electron density distribution throughout the aromatic system. This substitution pattern has been shown to influence both the physical properties and potential biological activities of benzimidazole derivatives through modulation of lipophilicity and electronic characteristics.

Properties

IUPAC Name |

6-chloro-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOKRRBNLJALRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy for 6-Chloro-2-piperidin-3-yl-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives. The 6-chloro substituent is introduced on the aromatic ring prior to cyclization or via substitution reactions post-cyclization.

- The condensation reaction between 6-chloro-1H-benzimidazole and piperidine derivatives is commonly employed.

- Organic solvents such as ethanol or methanol are used as the reaction medium.

- Reflux conditions facilitate complete conversion, typically over several hours.

1.2 Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate benzimidazole synthesis, significantly reducing reaction times from hours to minutes and improving yields.

- Condensation of substituted o-phenylenediamines with aromatic aldehydes under microwave heating yields 6-substituted benzimidazole derivatives with 90–99% efficiency.

- This green chemistry approach enhances environmental sustainability by reducing energy consumption and reaction times.

1.3 Nucleophilic Substitution for Piperidinyl Functionalization

The piperidin-3-yl group is introduced via nucleophilic substitution reactions on the benzimidazole core:

- The chlorine atom at the 6-position can be substituted or retained depending on the target molecule.

- Piperidine or piperidinyl derivatives react with halogenated benzimidazole intermediates in the presence of bases such as sodium hydrogencarbonate.

- Reactions are typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (120–125 °C) under inert atmosphere for prolonged periods (e.g., 18 hours).

Industrial Production Methods

Industrial synthesis scales up the laboratory procedures with process optimizations:

- Continuous flow reactors and automated systems improve throughput and reproducibility.

- Purification steps include recrystallization and chromatography to achieve high purity.

- The process often involves maintaining inert atmospheres to prevent side reactions and degradation.

Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization (condensation) | 6-chloro-1H-benzimidazole + piperidine | Reflux (~78-80) | Several hours | 70–91 | Conventional heating |

| Microwave-assisted synthesis | o-phenylenediamine + aromatic aldehydes | Microwave (varied) | 10–15 minutes | 90–99 | Green chemistry method |

| Nucleophilic substitution | Piperidinyl derivative + halogenated benzimidazole + NaHCO3 | 120–125 | 18 hours | ~62 | In DMF, inert atmosphere |

Purification Techniques

- After reaction completion, the mixture is cooled and poured onto crushed ice.

- The solid product is filtered and washed with water and dilute acid (e.g., 4N HCl) to remove impurities.

- Final purification is achieved by column chromatography over silica gel using solvent systems such as ethyl acetate/hexane mixtures.

- Recrystallization may be employed to enhance purity for pharmaceutical-grade material.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Reflux | Ethanol/methanol solvent, reflux | Well-established, reliable | Longer reaction times (6–12 h) |

| Microwave-Assisted Synthesis | Rapid heating, short reaction time | High yield, energy-efficient | Requires microwave reactor |

| Nucleophilic Substitution | DMF solvent, base (NaHCO3), high temp | Effective for piperidinyl substitution | Longer reaction time (18 h), inert atmosphere needed |

| Sonicated-Assisted Synthesis | Catalyst (e.g., ammonium nickel sulfate), room temp | Mild conditions, high purity | Catalyst cost, scale-up challenges |

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-piperidin-3-yl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 6-chloro-2-piperidin-3-yl-1H-benzimidazole exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pyroptosis, a form of programmed cell death linked to inflammation. The compound has been shown to reduce interleukin-1 beta release, which is critical in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases.

Drug Development

The structural characteristics of this compound make it a candidate for further drug development targeting various diseases. Its ability to interact with proteins involved in inflammatory pathways positions it as a valuable tool in research aimed at developing new treatments for conditions such as rheumatoid arthritis and other inflammatory disorders.

Structural Analogues and Their Properties

This compound shares structural similarities with various other compounds, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-one | Chlorine at position 5; piperidine at position 4 | Known human metabolite of domperidone |

| 2-(pyridin-2-yl)-benzimidazole | Pyridine substituent instead of piperidine | Different biological activity profile |

| 6-Chloro-2-(piperidin-4-yl)-1H-benzimidazol | Chlorine at position 6; piperidine at position 4 | Varies in binding affinity |

These analogues highlight the versatility of the benzimidazole scaffold while emphasizing how substituent positioning influences biological activity.

In Vitro Studies

In vitro studies have shown that this compound effectively modulates immune responses by interacting with key proteins involved in inflammatory pathways. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Potential for Further Research

The promising anti-inflammatory effects observed in preliminary studies warrant further investigation into the compound's efficacy in vivo. Future research could explore its potential applications in treating chronic inflammatory diseases, thereby expanding its therapeutic repertoire beyond initial findings .

Mechanism of Action

The mechanism of action of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Variations

a. 6-Chloro-2-piperazinyl-1,3-benzoxazole (CAS: 914299-71-1)

- Core structure : Benzoxazole (oxygen-containing heterocycle) vs. benzimidazole (nitrogen-containing).

- Substituent : Piperazinyl (two nitrogen atoms in the ring) vs. piperidin-3-yl (single nitrogen).

- Piperazinyl groups enhance solubility due to additional hydrogen-bonding sites but may reduce metabolic stability .

b. 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

- Substituents : Thiophene rings (sulfur-containing heterocycles) at positions 1 and 2.

- The sulfur atom may engage in unique π-π or hydrophobic interactions compared to the piperidine group .

Piperidine-Substituted Derivatives

a. 6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride (CAS: 612545-94-5)

- Core structure: Benzoxazinone (oxygen and nitrogen-containing fused ring) vs. benzimidazole.

- Substituent : Piperidin-4-yl at position 1 vs. piperidin-3-yl at position 2.

- Impact: The oxazinone ring introduces a ketone, increasing polarity (TPSA ~65 Ų) and acidity. The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound .

b. 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 337920-65-7)

- Substituents : Dichlorobenzyl and pyridinyl groups.

- Impact : The bulky dichlorobenzyl group increases molecular weight (~434 g/mol) and lipophilicity (ClogP ~4.5), likely affecting blood-brain barrier penetration. The pyridinyl group may confer additional π-stacking interactions .

Physicochemical and Pharmacokinetic Comparison

| Compound | Core Structure | Substituents | TPSA (Ų) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 6-Chloro-2-piperidin-3-yl-1H-benzimidazole | Benzimidazole | Cl, piperidin-3-yl | 40.7 | 235.71 | Moderate solubility, basic nitrogen |

| 6-Chloro-2-piperazinyl-1,3-benzoxazole | Benzoxazole | Cl, piperazinyl | 38.2 | 249.72 | Higher solubility, lower metabolic stability |

| 6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one HCl | Benzoxazinone | Cl, piperidin-4-yl (HCl salt) | ~65 | 335.20 | High polarity, salt-enhanced solubility |

| 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole | Benzimidazole | Cl, dichlorobenzyl, pyridinyl | ~50 | 434.30 | High lipophilicity, potential CNS activity |

Biological Activity

Overview

6-Chloro-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. Its structure, featuring a benzimidazole core with a chlorine atom and a piperidine ring, contributes to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with P2X3 receptors has been explored for therapeutic implications in pain management and neurological disorders .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This action suggests potential applications in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In the context of cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anti-inflammatory Effects : In vivo experiments demonstrated that the compound significantly reduced inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Efficacy : A study reported that derivatives of this compound showed promising antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against tested strains .

- Cytotoxicity Against Cancer Cells : Research indicated that the compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | MIC Value (mg/mL) | Notes |

|---|---|---|---|

| Anti-inflammatory | Inflammatory cytokines | N/A | Reduces cytokine production |

| Antibacterial | S. aureus | 0.0039 | Strong activity observed |

| E. coli | 0.025 | Effective against Gram-negative bacteria | |

| Anticancer | Various cancer cell lines | N/A | Induces apoptosis in specific cancer types |

Q & A

Q. How can researchers optimize synthetic routes for 6-Chloro-2-piperidin-3-yl-1H-benzimidazole while minimizing impurities?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Purification techniques like preparative HPLC or flash chromatography (referenced in synthesis protocols for similar benzimidazoles ) are critical for isolating the target compound. Mannich reaction optimization (as seen in analogous benzimidazole derivatives ) may also guide solvent selection (e.g., ethanol/water mixtures) and pH control.

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., piperidine ring protons at δ 1.5–3.0 ppm and benzimidazole aromatic protons at δ 7.0–8.5 ppm ) and HPLC-MS for purity assessment (≥98% by area normalization ). X-ray crystallography can resolve ambiguities in stereochemistry or regioselectivity, as demonstrated in studies of structurally similar piperidine-benzimidazole hybrids . For quantification, ICP-MS or ion chromatography may detect residual solvents (e.g., chloroform, DMF) per ICH guidelines .

Q. How can computational methods accelerate the initial design of experiments for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) to predict reaction pathways and intermediates. The ICReDD framework integrates computational screening with experimental validation to prioritize viable synthetic routes . For solubility predictions, COSMO-RS simulations can model solvent interactions and guide solvent selection .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in synthesizing this compound?

- Methodological Answer : Apply Bayesian optimization to iteratively refine computational models using experimental feedback. For example, discrepancies in reaction yields might arise from unaccounted steric effects in DFT models; reparameterizing force fields with experimental data (e.g., crystallographic bond lengths ) improves accuracy. Cross-validation with kinetic studies (e.g., Arrhenius plots for side reactions) can isolate model weaknesses .

Q. How can researchers elucidate the reaction mechanism of this compound formation under varying catalytic conditions?

- Methodological Answer : Use isotopic labeling (e.g., <sup>15</sup>N or <sup>2</sup>H) to track bond reorganization in the benzimidazole ring. Transient absorption spectroscopy or stopped-flow NMR can capture short-lived intermediates . For catalytic systems (e.g., Pd/C or enzymes), operando XAS/XPS provides real-time insights into active-site dynamics .

Q. What advanced methodologies enhance the stability profile of this compound in biological assays?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for hydrolytic degradation ). LC-HRMS identifies degradation products, while molecular dynamics simulations predict binding-site interactions that mitigate metabolic lability. For example, piperidine ring fluorination (as in related compounds ) may reduce oxidative metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.